4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its complex molecular structure, which includes a dimethylsulfamoyl group, a methyl group, and a pyridazinyl group, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the available resources.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system being studied. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide include:
- 4-(dimethylsulfamoyl)-N-(6-methoxy-3-pyridinyl)benzamide
- 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. These properties make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-15-5-14-20(23-22-15)29-18-10-8-17(9-11-18)25(4)21(26)16-6-12-19(13-7-16)30(27,28)24(2)3/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXVUMNSFKYTME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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